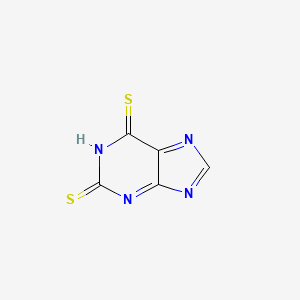
Purine-2,6-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Purine-2,6-dithione, also known as 2,6-dithiopurine, is a heterocyclic compound with the molecular formula C5H4N4S2. It is a derivative of purine, where the oxygen atoms at positions 2 and 6 are replaced by sulfur atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of purine-2,6-dithione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of N,N-dimethylurea with cyanoacetic acid in the presence of nitric acid in an alkaline medium. The intermediate formed undergoes reduction with formic acid and cyclization to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Purine-2,6-dithione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide derivatives.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
Purine-2,6-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of purine-2,6-dithione involves its interaction with specific molecular targets:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells.
Enzyme Inhibition: It can inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Purine-2,6-dithione can be compared with other similar compounds such as:
2,6-Diaminopurine: Unlike this compound, this compound has amino groups at positions 2 and 6, making it more hydrophilic and less reactive towards nucleophiles.
2,6-Dimercaptopurine: This compound has mercapto groups at positions 2 and 6, which makes it more reactive in redox reactions compared to this compound.
Uniqueness: this compound is unique due to its sulfur atoms at positions 2 and 6, which impart distinct chemical reactivity and biological activity compared to its oxygen or nitrogen analogs .
Properties
Molecular Formula |
C5H2N4S2 |
|---|---|
Molecular Weight |
182.2 g/mol |
IUPAC Name |
purine-2,6-dithione |
InChI |
InChI=1S/C5H2N4S2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H,9,10,11) |
InChI Key |
AWQRYSVSCAEJRK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=S)NC(=S)C2=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methylpyrazolidin-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12357778.png)
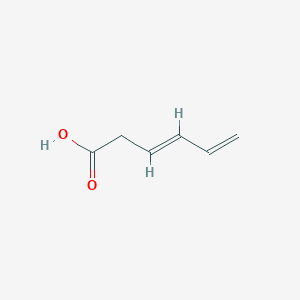
![Benzeneacetic acid, Alpha-(hydroxymethyl)-, 9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]non-7-yl ester, [7(S)-(1Alpha,2y,4y,5Alpha,7y)]-[CAS]](/img/structure/B12357806.png)
![N-methyl-2-[[3-[(E)-2-pyridin-2-ylethenyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]sulfanyl]benzamide](/img/structure/B12357810.png)
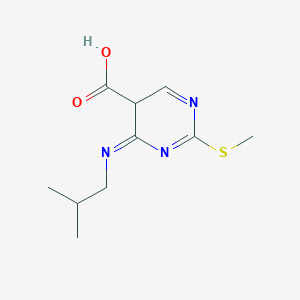
![rac-(2R,3R)-3-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12357831.png)
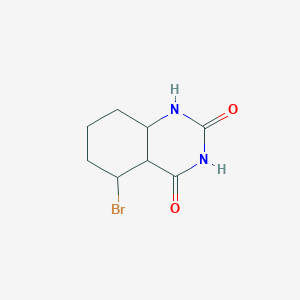
![4-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-8-oxo-11-thia-1,3-diazatetracyclo[8.7.0.02,7.012,17]heptadec-9-ene-9-carboxamide;hydrochloride](/img/structure/B12357843.png)
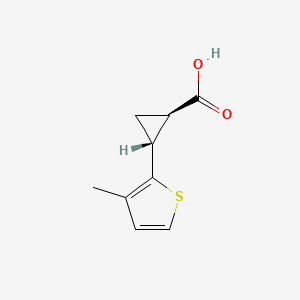
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;(E)-but-2-enedioic acid](/img/structure/B12357856.png)

![6-Methyl-5,7a-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12357870.png)
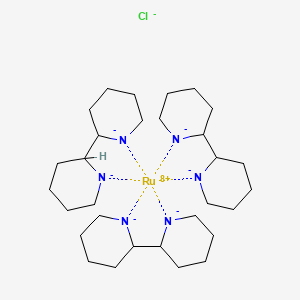
![N-[5-[2-(3,5-dimethoxyphenyl)ethyl]pyrazolidin-3-yl]-4-[(3R,5S)-3,5-dimethylpiperazin-1-yl]benzamide](/img/structure/B12357881.png)
